Caprylyl pyrrolidone
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Overview
Description
Preparation Methods
Caprylyl pyrrolidone can be synthesized through several methods. One common synthetic route involves the reductive amination of levulinic acid or its esters with nitriles in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) . This reaction typically occurs under mild conditions, such as 80°C and 1.6 MPa of hydrogen pressure, in a solvent like tetrahydrofuran . Another method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective synthesis of pyrrolidone derivatives .
Chemical Reactions Analysis
Caprylyl pyrrolidone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions at the nitrogen atom, forming various N-substituted pyrrolidones.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Caprylyl pyrrolidone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of caprylyl pyrrolidone primarily involves its ability to interact with and solubilize various compounds. Its amphiphilic nature allows it to reduce surface tension and enhance the solubility of hydrophobic substances in aqueous solutions . This property is particularly useful in pharmaceutical formulations, where it helps improve the bioavailability of drugs by increasing their solubility .
Comparison with Similar Compounds
Caprylyl pyrrolidone is often compared with other pyrrolidone derivatives, such as:
N-methylpyrrolidone (NMP): Known for its strong solvent properties but has higher toxicity compared to this compound.
Polyvinylpyrrolidone (PVP): Widely used in pharmaceuticals and cosmetics for its film-forming and binding properties.
Pyrrolidinone: A simpler structure with similar solubilizing properties but less effective in reducing surface tension.
This compound stands out due to its balance of solubilizing power and lower toxicity, making it a preferred choice in many applications .
Properties
CAS No. |
60437-60-7 |
---|---|
Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-octanoylpyrrolidin-2-one |
InChI |
InChI=1S/C12H21NO2/c1-2-3-4-5-6-8-11(14)13-10-7-9-12(13)15/h2-10H2,1H3 |
InChI Key |
CRWPSVYQTNMIPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N1CCCC1=O |
Origin of Product |
United States |
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